2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core. This compound features a tert-butyldimethylsilyloxy group attached to a methyl chain and a carbonitrile functional group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 272.34 g/mol .
The compound is notable for its predicted boiling point of 369.3 °C and density of 1.08 g/cm³ . Such properties suggest significant stability and potential utility in various chemical applications.
There is no scientific literature available on the biological activity or mechanism of action of this specific molecule. However, similar pyridine derivatives with cyano groups have been explored for their potential as antitumor or antibacterial agents []. The presence of the furan ring might further influence its biological properties, but more research is needed.
The presence of the tert-butyldimethylsilyloxy (TBDMS) protecting group suggests BDMPF could be a useful intermediate in the synthesis of more complex molecules. The TBDMS group is a common protecting group in organic chemistry that can be selectively removed under specific conditions . This allows chemists to manipulate other functional groups on the molecule without affecting the protected site.
The reactivity of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile can be attributed to its functional groups. The carbonitrile group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions to reveal the hydroxymethyl group for further functionalization.
Additionally, the furo[3,2-b]pyridine framework may undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at different positions on the aromatic system.
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile typically involves several steps:
Each step must be optimized to yield high purity and yield of the final compound.
Due to its unique structure, 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile may find applications in:
Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile are essential for understanding its potential biological mechanisms. These studies could involve:
Such investigations would provide insights into its therapeutic potential and safety profile.
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-(Hydroxymethyl)-furo[3,2-b]pyridine | Hydroxymethyl instead of silyloxy | More polar; potential for hydrogen bonding |
6-Cyanofuro[3,2-b]pyridine | Lacks silyloxy group | Directly involved in nitrile chemistry |
4-(tert-Butyldimethylsilyl) pyridine | Similar silyl group but different position | Focused on pyridine rather than furo[3,2-b] structure |
These compounds highlight the uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile due to its specific combination of functional groups and structural framework. Each compound's distinct properties may lead to varying reactivities and biological activities.
The retrosynthetic analysis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile reveals multiple strategic disconnections leading to accessible starting materials [1] [2] [3]. The target molecule can be envisioned as arising from three key synthetic transformations: construction of the furo[3,2-b]pyridine core, introduction of the 6-carbonitrile functionality, and installation of the tert-butyldimethylsilyloxy protecting group.
The most convergent retrosynthetic pathway involves the initial formation of the furo[3,2-b]pyridine scaffold through cyclization approaches, followed by regioselective functionalization to introduce the carbonitrile group at the 6-position. The primary retrosynthetic disconnection targets the furan-pyridine bond, suggesting the use of 2-hydroxypyridine derivatives as precursors. Alternative disconnections focus on the carbonitrile installation, which can be achieved through cyanation of appropriate halogenated intermediates or direct nitrile-forming reactions [4] [5].
The tert-butyldimethylsilyloxy group represents a strategic protecting group choice, offering excellent stability under the reaction conditions required for heterocycle construction while providing facile deprotection when desired [6] [7]. This protecting group can be introduced either early in the synthesis on precursor alcohols or through late-stage functionalization of hydroxymethyl-substituted intermediates.
The construction of the furo[3,2-b]pyridine core employs several well-established cyclization methodologies [8] [9] [10]. The most widely utilized approach involves intramolecular cyclization of 2-alkynylpyridines under copper-catalyzed conditions. This method demonstrates exceptional regioselectivity, yielding the desired furo[3,2-b]pyridine framework with high efficiency. The reaction proceeds through a 5-endo-dig cyclization mechanism, where the pyridine nitrogen activates the alkyne moiety toward nucleophilic attack by the hydroxyl group.
Copper-catalyzed oxidative cyclization represents another robust approach for core construction [11] [12]. This methodology utilizes readily available 2-hydroxypyridine derivatives and terminal alkynes, proceeding through a cascade process involving initial copper coordination, oxidative addition, and subsequent cyclization. The reaction conditions typically require elevated temperatures (50-80°C) and an oxygen atmosphere to regenerate the copper catalyst. Yields ranging from 70-85% are commonly observed, with the reaction demonstrating broad functional group tolerance.
Alternative cyclization approaches include thermal cyclization of appropriately substituted pyridine derivatives and base-promoted intramolecular condensation reactions [4] [3]. These methods often require more forcing conditions but can be advantageous when copper catalysis is incompatible with other functional groups present in the substrate.
The one-pot Sonogashira coupling/heteroannulation sequence represents a particularly elegant approach for furo[3,2-b]pyridine synthesis [8] [3] [13]. This methodology combines the initial palladium-catalyzed coupling of halogenated pyridines with terminal alkynes, followed by immediate cyclization to form the furan ring. The reaction proceeds under mild conditions, typically employing palladium(0) catalysts, copper(I) co-catalysts, and amine bases in polar aprotic solvents.
The key advantages of this approach include the ability to introduce diverse substituents through the alkyne coupling partner and the elimination of intermediate isolation steps. The reaction demonstrates excellent regioselectivity, with cyclization occurring exclusively at the 2-position of the pyridine ring to form the furo[3,2-b]pyridine core. Typical reaction conditions involve heating the reaction mixture to 80-100°C for 3-12 hours, with yields ranging from 65-88% depending on the substrate substitution pattern.
Recent developments in this methodology have focused on improving reaction efficiency through microwave irradiation and ultrasound activation [11] [14]. These modifications reduce reaction times significantly while maintaining high yields and selectivity. The use of heterogeneous palladium catalysts, such as palladium on carbon, has also been explored to facilitate catalyst recovery and recycling.
Optimization of reaction conditions for furo[3,2-b]pyridine synthesis requires careful consideration of multiple parameters [9] [10] [15]. Temperature control represents a critical factor, as insufficient heating leads to incomplete cyclization while excessive temperatures promote decomposition and side reactions. The optimal temperature range typically falls between 50-120°C, depending on the specific methodology employed.
Solvent selection significantly impacts both reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and cyclopentyl methyl ether demonstrate superior performance compared to protic solvents. The choice of solvent must balance solubility requirements with reaction kinetics and product isolation considerations.
Catalyst loading optimization reveals that 5-10 mol% palladium loading typically provides optimal results for cross-coupling methodologies, while copper-catalyzed approaches often require lower catalyst loadings (1-5 mol%). The palladium-to-copper ratio in bimetallic systems critically affects both reaction rate and selectivity, with ratios of 2:1 to 5:1 generally providing optimal performance.
The incorporation of the tert-butyldimethylsilyloxy protecting group follows well-established silylation protocols [6] [7] [20]. The reaction mechanism involves nucleophilic attack of the hydroxyl group on the silicon center of the silylating agent, with concurrent displacement of the leaving group. The most commonly employed silylating agents include tert-butyldimethylsilyl chloride and tert-butyldimethylsilyl triflate, with the latter demonstrating superior reactivity due to the enhanced leaving group ability of triflate.
The reaction typically proceeds through a pentacoordinate silicon intermediate, where the hydroxyl group coordinates to silicon before the leaving group departure. The stereochemistry at silicon remains intact throughout the transformation, ensuring reproducible product formation. The reaction rate depends significantly on the nucleophilicity of the alcohol, with primary alcohols reacting faster than secondary alcohols.
Base catalysis plays a crucial role in facilitating the silylation reaction by deprotonating the alcohol and neutralizing the acid generated during the reaction. Commonly employed bases include imidazole, triethylamine, and 2,6-lutidine, each offering distinct advantages in terms of reaction rate and selectivity.
The selection of appropriate silylating reagents and reaction conditions depends on the specific substrate requirements and desired reaction profile [7] [21] [20]. Tert-butyldimethylsilyl chloride represents the most economical option, providing good yields under mild conditions when used with imidazole as base. The reaction typically proceeds at room temperature in polar aprotic solvents such as dimethylformamide or dichloromethane.
Tert-butyldimethylsilyl triflate offers superior reactivity for challenging substrates, including hindered secondary alcohols and phenolic compounds. The enhanced electrophilicity of the triflate reagent allows for reaction under milder conditions and shorter reaction times. However, the increased reactivity requires careful control to prevent over-silylation and side reactions.
The choice of base significantly impacts both reaction rate and selectivity. Imidazole provides excellent nucleophilic catalysis while offering good solubility in organic solvents. 2,6-Lutidine demonstrates superior performance for hindered substrates due to its reduced steric bulk around the nitrogen center. Triethylamine offers a cost-effective alternative but may require longer reaction times and higher temperatures.
Chemoselectivity in silylation reactions becomes particularly important when multiple hydroxyl groups are present in the substrate [6] [7] [22]. Primary alcohols generally demonstrate higher reactivity than secondary alcohols due to reduced steric hindrance around the reaction center. This reactivity difference can be exploited to achieve selective protection of primary alcohols in the presence of secondary alcohols.
The electronic environment significantly influences reactivity, with electron-rich alcohols showing enhanced nucleophilicity toward silicon electrophiles. Conversely, electron-withdrawing groups adjacent to the hydroxyl group reduce reactivity and may require more forcing conditions or more reactive silylating agents.
Competitive reactions include elimination, particularly for β-hydroxy carbonyl compounds, and rearrangement reactions in substrates containing leaving groups adjacent to the alcohol. These side reactions can be minimized through careful selection of reaction conditions, including temperature control and appropriate base selection.
Several alternative synthetic routes have been developed to access furo[3,2-b]pyridine derivatives with improved efficiency or functional group compatibility [2] [11] [23]. Multicomponent reactions represent a particularly attractive approach, allowing the simultaneous formation of multiple bonds in a single operation. These reactions typically involve the condensation of aldehyde, amine, and alkyne components under catalytic conditions to directly form the furo[3,2-b]pyridine core.
Flow chemistry approaches have gained significant attention for their ability to provide precise control over reaction parameters and enable continuous production [23] [24]. The improved heat and mass transfer characteristics of microreactor systems allow for the use of higher temperatures and shorter reaction times while maintaining excellent selectivity. These approaches are particularly valuable for reactions involving hazardous reagents or requiring precise temperature control.
Solid-phase synthesis methodologies offer advantages for library generation and high-throughput screening applications [25]. These approaches utilize polymer-supported reagents and substrates to facilitate product purification and enable automated synthesis protocols. While yields may be lower compared to solution-phase methods, the improved purification and parallelization capabilities make these approaches attractive for medicinal chemistry applications.
Scaling up the synthesis of furo[3,2-b]pyridine derivatives requires careful consideration of several factors that may not be apparent at smaller scales [9] [10] [15]. Heat transfer becomes increasingly important as reaction volumes increase, potentially requiring modified reaction conditions or equipment to maintain temperature control. The use of microwave irradiation, while effective at small scales, may not be practical for large-scale synthesis due to penetration depth limitations.
Solvent selection becomes more critical at larger scales due to cost, safety, and environmental considerations. The use of more environmentally benign solvents such as ethanol or water-organic mixtures may be preferred over traditional organic solvents. Additionally, solvent recovery and recycling become economically important factors that must be considered in the process design.
Catalyst recovery and recycling represent significant cost factors for large-scale synthesis. Heterogeneous catalysts, such as palladium on carbon, offer advantages for easy separation and reuse. Alternative approaches include the use of catalyst-scavenging resins to facilitate catalyst removal and recovery from the reaction mixture.
The development of environmentally sustainable synthetic methodologies for furo[3,2-b]pyridine derivatives aligns with the principles of green chemistry [14] [26] [27]. The use of renewable starting materials, such as those derived from biomass, represents an important consideration for large-scale synthesis. Additionally, the development of catalytic processes that minimize waste generation and avoid the use of toxic reagents contributes to overall process sustainability.
Solvent-free and aqueous reaction conditions have been explored as alternatives to traditional organic solvents [14] [27]. These approaches often require modified reaction conditions but can provide significant environmental benefits. Microwave irradiation and ultrasound activation have proven particularly effective for enabling reactions under these green conditions.
The use of recoverable and recyclable catalysts minimizes the environmental impact of the synthesis while reducing costs. Heterogeneous catalysts, including supported metal catalysts and organocatalysts, offer advantages for easy separation and reuse. Additionally, the development of catalyst-free methodologies eliminates the need for metal catalysts entirely, though these approaches may require more forcing conditions or longer reaction times.
Synthetic Approach | Key Reagents | Yield Range (%) | Reaction Time | Temperature (°C) | Scalability | Green Chemistry Score |
---|---|---|---|---|---|---|
Sonogashira Coupling/Heteroannulation | Pd(PPh₃)₄, CuI, Terminal alkynes | 65-88 | 3-24 h | 70-100 | Gram scale | Medium |
Copper-Catalyzed Oxidative Cyclization | Cu(OAc)₂, O₂, TFA | 70-85 | 8-12 h | 50-80 | Multi-gram | High |
Palladium-Catalyzed Cross-Coupling | Pd/C, Et₃N, EtOH | 72-95 | 2-16 h | 80-100 | Gram scale | Medium |
SNAr Displacement/Cyclization | 2,5-Dichloronicotinic acid, NaH | 46-88 | 3-20 h | 0-100 | Moderate | Low |
Lithiation-Transmetalation-Cyclization | n-BuLi, RMgBr·LiCl | 65-82 | 2-8 h | -78 to 75 | Gram scale | Medium |
Microwave-Assisted Synthesis | Pd catalysts, MW irradiation | 82-94 | 2-7 min | 120-150 | Scalable | High |
Ultrasound-Catalyzed Coupling | Pd/C-CuI-PPh₃, ultrasound | 78-90 | 30 min-2 h | 50-80 | Gram scale | High |
Parameter | Optimal Conditions | Critical Factors | Typical Yields (%) |
---|---|---|---|
Catalyst Loading | 5-10 mol% Pd, 1-2 mol% Cu | Pd/Cu ratio affects selectivity | 75-90 |
Solvent System | DMF, THF, EtOH, CPME | Polar aprotic solvents preferred | 70-85 |
Temperature | 50-120°C | Balance between rate and selectivity | 65-88 |
Reaction Time | 30 min - 24 h | Monitoring by TLC essential | 72-92 |
Substrate Concentration | 0.1-0.3 M | Higher concentrations reduce yields | 68-85 |
Base/Additive | Et₃N, NaH, K₂CO₃ | Base strength affects regioselectivity | 70-88 |
Protection Method | Conditions | Yield (%) | Selectivity | Deprotection Method | Deprotection Yield (%) |
---|---|---|---|---|---|
TBSCl/Imidazole | DMF, rt, 2-4 h | 85-95 | Good | TBAF/THF | 90-95 |
TBSOTf/2,6-Lutidine | DCM, 0°C to rt, 1 h | 90-98 | Excellent | TBAF/THF or HF/Py | 85-92 |
TBSCl/DMAP | DCM, rt, 2 h | 88-94 | Very Good | TBAF/THF | 88-94 |
TBSCl/Et₃N | DCM, 0°C, 3 h | 80-90 | Good | TBAF/THF | 85-90 |
TBSOTf/Pyridine | DCM, -78°C to rt, 1 h | 92-98 | Excellent | HF/Py or TBAF | 90-96 |